molecular formula C13H19N7OS B10989053 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10989053
M. Wt: 321.40 g/mol
InChI Key: UFFVUNZIQDQSLY-UHFFFAOYSA-N
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Preparation Methods

  • Chemical Reactions Analysis

      N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific reaction type and functional groups involved.
    • Major products formed from these reactions would be derivatives of the compound with modified substituents.
  • Scientific Research Applications

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicated significant efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.

    Case Study: Antimicrobial Efficacy

    In one study, the synthesized thiadiazole derivatives exhibited MIC values comparable to standard antibiotics like penicillin. For example:

    CompoundMIC (µg/mL)Target Bacteria
    Thiadiazole Derivative A31Staphylococcus aureus
    Thiadiazole Derivative B125Pseudomonas aeruginosa

    These findings suggest that compounds containing the thiadiazole structure may serve as potential candidates for developing new antimicrobial agents .

    Anticonvulsant Activity

    Thiadiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain derivatives can protect against seizures induced by pentylenetetrazole in animal models.

    Case Study: Anticonvulsant Screening

    In a study assessing the anticonvulsant activity of synthesized compounds:

    CompoundProtection (%)Dose (mg/kg)
    Compound X90100
    Compound Y70100

    The results demonstrated that specific thiadiazole derivatives significantly reduced seizure activity, indicating their potential as anticonvulsant agents .

    Anticancer Activity

    The anticancer potential of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has also been explored. The compound's ability to inhibit cancer cell proliferation has been documented in various studies.

    Case Study: Cancer Cell Line Testing

    In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxic effects:

    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast Cancer)15Induction of apoptosis
    HeLa (Cervical Cancer)10Cell cycle arrest

    These findings indicate that the compound could be further developed into a therapeutic agent for cancer treatment .

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of ongoing research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds, further research could compare this compound’s properties with related structures.

    Biological Activity

    N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound that integrates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

    The molecular formula of the compound is C12H10N6O2SC_{12}H_{10}N_6O_2S with a molecular weight of approximately 302.31 g/mol. The structure includes a thiadiazole ring and a tetrazole group, which contribute to its biological activity.

    Biological Activities

    1. Antimicrobial Activity:
    Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit activity against various bacterial and fungal pathogens. For instance, studies have shown that such compounds can inhibit the growth of resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant organisms .

    2. Anticancer Properties:
    The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .

    3. Anti-inflammatory Effects:
    Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

    4. Anticonvulsant Activity:
    Recent studies have highlighted the anticonvulsant effects of certain thiadiazole derivatives. The presence of specific substituents on the thiadiazole ring enhances their efficacy in reducing seizure activity in animal models .

    Synthesis Methods

    The synthesis of this compound typically involves several steps:

    • Formation of Thiadiazole Ring:
      • Reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole structure.
    • Formation of Tetrazole Moiety:
      • The tetrazole group can be synthesized through cyclization reactions involving azides and suitable carbonyl compounds.
    • Coupling Reaction:
      • The final step involves coupling the thiadiazole and tetrazole moieties using coupling agents like dicyclohexylcarbodiimide (DCC) to achieve the desired compound structure .

    Case Studies

    Several studies have investigated the biological activities of thiadiazole derivatives:

    • Antimicrobial Study: A study demonstrated that a series of 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antibiotics.
    • Anticancer Research: Another investigation focused on the anticancer properties of a related thiadiazole derivative that exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study concluded that this compound could be a lead for further development in cancer therapy .

    Properties

    Molecular Formula

    C13H19N7OS

    Molecular Weight

    321.40 g/mol

    IUPAC Name

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

    InChI

    InChI=1S/C13H19N7OS/c1-10-16-17-12(22-10)15-11(21)7-13(5-3-2-4-6-13)8-20-9-14-18-19-20/h9H,2-8H2,1H3,(H,15,17,21)

    InChI Key

    UFFVUNZIQDQSLY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

    Origin of Product

    United States

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